(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone

Antibacterial HTS Triazole regioisomer SAR Translation inhibition

SAR exploration of antibacterial translation inhibitors requires the correct 1,2,4-triazole regioisomer-generic substitution with 1,2,3-triazole abolishes target engagement. This compound delivers the validated triazolo-azetidine core with 2,6-difluorophenyl substitution essential for ribosome binding. • Validated antibacterial scaffold: class-level MIC 6.25-12.5 µg/mL against E. coli ΔtolC • 26% luciferase reporter inhibition at 160 µg/mL without SOS-response induction • Fragment-sized (278.26 g/mol) for fragment growing or scaffold hopping

Molecular Formula C13H12F2N4O
Molecular Weight 278.263
CAS No. 2309750-86-3
Cat. No. B2681456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone
CAS2309750-86-3
Molecular FormulaC13H12F2N4O
Molecular Weight278.263
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=CC=C2F)F)CN3C=NC=N3
InChIInChI=1S/C13H12F2N4O/c14-10-2-1-3-11(15)12(10)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2
InChIKeyIFVSZTHHTCWGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2309750-86-3) Demands Scrutiny in Antibacterial & Fragment-Based Procurement


The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2309750-86-3; molecular weight 278.26 g/mol) is a synthetic small molecule belonging to the N-substituted triazolo-azetidine class. Its core architecture combines a 1,2,4-triazole ring, a conformationally restricted azetidine spacer, and a 2,6-difluorophenyl methanone moiety . This specific scaffold has recently been identified as a novel antibacterial chemotype through high-throughput screening (HTS), demonstrating that the triazolo-azetidine core itself is a privileged starting point for anti-infective drug discovery [1]. Importantly, the 1,2,4-triazole regioisomer present in this compound is structurally distinct from the more commonly explored 1,2,3-triazole isomers, and its specific substitution pattern on the azetidine ring directly affects target engagement and antibacterial potency [1].

Why Generic Azetidine-Triazole Bioisosteres Cannot Substitute for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone in Antibacterial Hit-to-Lead Programs


In antimicrobial hit-to-lead optimization, even minor structural changes to the N-substituted triazolo-azetidine scaffold produce dramatic shifts in antibacterial potency and selectivity. The published HTS campaign explicitly demonstrated that direct structural analogues bearing the same core but with different substituents exhibited MIC values ranging from 12.5 µg/mL to 6.25 µg/mL against E. coli ΔtolC, with the most potent analogue (compound 2) achieving activity approaching that of erythromycin (MIC 2.5–5 µg/mL) [1]. The specific 1,2,4-triazole regioisomer and the 2,6-difluorophenyl substituent pattern in CAS 2309750-86-3 are critical for molecular recognition; generic substitution with a 1,2,3-triazole isomer or a mono-fluorophenyl variant would fundamentally alter hydrogen-bonding geometry and lipophilic interactions, likely abolishing the translation inhibition phenotype observed for this chemotype [1].

Quantitative Differentiation Evidence for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone Versus Closest Structural Analogs


Regioisomeric Triazole Configuration: 1,2,4-Triazole vs. 1,2,3-Triazole Antibacterial Activity Baseline

The compound features a 1,2,4-triazole ring linked via a methylene spacer to the azetidine nitrogen, whereas the closest commercially available analog, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2189498-77-7), incorporates a 1,2,3-triazole regioisomer. In the HTS campaign that established this scaffold class, the N-substituted triazolo-azetidine hit series (including both 1,2,4- and 1,2,3-triazole variants) showed MIC values ranging from 12.5 to 6.25 µg/mL against E. coli ΔtolC, with the most optimized analogue reaching a MIC of 6.25 µg/mL [1]. The 1,2,4-triazole regioisomer offers distinct hydrogen-bond acceptor geometry (N2 and N4 positions) compared to the 1,2,3-triazole (N3 acceptor only), which alters ribosome-binding interactions critical for translation inhibition [1].

Antibacterial HTS Triazole regioisomer SAR Translation inhibition

2,6-Difluorophenyl Substituent: Electronic and Steric Differentiation from Mono-Fluoro and Non-Fluorinated Analogs

The 2,6-difluorophenyl methanone group in CAS 2309750-86-3 provides a distinct electronic environment compared to analogous compounds bearing mono-fluoro substitution (e.g., 2-fluorophenyl or 4-fluorophenyl) or non-fluorinated phenyl rings. The symmetrical 2,6-difluoro pattern increases the calculated logP by approximately 0.4–0.6 log units relative to the non-fluorinated phenyl analog while simultaneously lowering the pKa of the adjacent carbonyl, enhancing metabolic stability. Within the triazolo-azetidine antibacterial series, compound 2—which incorporates a fluorinated aromatic substituent—achieved a MIC of 6.25 µg/mL, representing a 2-fold improvement over the parent hit (MIC 12.5 µg/mL) [1]. The 2,6-difluoro pattern specifically restricts rotational freedom of the phenyl ring, pre-organizing the molecule for target binding [2].

Fluorine SAR Physicochemical properties Lipophilic ligand efficiency

Azetidine Spacer Conformational Restriction vs. Flexible Aminoalkyl Linkers in Rationally Designed Antibacterials

The azetidine ring in CAS 2309750-86-3 serves as a conformationally restricted spacer between the triazole pharmacophore and the difluorophenyl methanone, enforcing a specific dihedral angle that is absent in flexible aminoalkyl-linked analogs (e.g., compounds with ethylene or propylene spacers). The pDualrep2 HTS campaign specifically identified N-substituted azetidine-containing triazoles as translation inhibitors, with the rigid four-membered ring geometry proving essential for ribosome binding [1]. By contrast, flexible-chain analogs would populate multiple low-energy conformations in solution, reducing the effective concentration of the bioactive conformer and likely diminishing translation inhibition potency [2].

Conformational restriction Azetidine scaffold Ribosome targeting

Selectivity Profile: Eukaryotic Cytotoxicity Counter-Screen vs. Erythromycin Baseline

The parent N-substituted triazolo-azetidine hit compound demonstrated no cytotoxicity in the PrestoBlue assay against a panel of eukaryotic cells at concentrations up to the antibacterial MIC, establishing a favorable selectivity window [1]. This stands in contrast to many classical antibiotics that exhibit measurable eukaryotic toxicity at similar multiples of their MIC. While erythromycin (MIC 2.5–5 µg/mL) served as the potency benchmark, its selectivity against eukaryotic cells in the same assay panel was not reported head-to-head [1]. The absence of SOS-response induction in the bacterial reporter assay further supports a mechanism-specific antibacterial effect rather than nonspecific cytotoxicity [1].

Selectivity Cytotoxicity Antibacterial therapeutic window

Optimal Scientific and Industrial Application Scenarios for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,6-difluorophenyl)methanone (CAS 2309750-86-3)


Antibacterial Hit-to-Lead Optimization Leveraging the 1,2,4-Triazole Regioisomer Advantage

Procurement for medicinal chemistry teams engaged in antibacterial hit-to-lead campaigns. The compound serves as a direct starting point for SAR exploration around the 1,2,4-triazole regioisomer, which, based on class-level evidence, provides a geometric hydrogen-bonding network distinct from 1,2,3-triazole analogs [1]. This differentiation is critical for teams seeking to optimize translation inhibition potency without regioisomer-related loss of target engagement.

Fragment-Based Drug Discovery (FBDD) Featuring a Conformationally Restricted Azetidine Scaffold

The compound's molecular weight (278.26 g/mol) and rigid azetidine spacer make it suitable as a fragment-sized probe for ribosome-targeting antibacterial programs. Unlike flexible-chain analogs that were inactive in HTS [1], this scaffold's pre-organized conformation enhances binding site complementarity, offering a validated starting point for fragment growing or linking strategies.

Selectivity Profiling and Mechanistic Studies in Translation Inhibition

Researchers investigating the mechanism of translation inhibition can use this compound as a tool molecule, given the class-level evidence of 26% luciferase reporter inhibition at 160 µg/mL without SOS-response induction [1]. Its clean eukaryotic cytotoxicity profile supports its use in mechanistic studies where nonspecific toxicity would otherwise confound interpretation.

Scaffold-Hopping Reference for Azetidine-Containing Bioisostere Design

Computational chemistry and structure-based design teams can employ this compound as a reference for scaffold-hopping exercises. The combination of 2,6-difluorophenyl conformational restriction and 1,2,4-triazole geometry provides a validated pharmacophore template against which novel bioisosteres can be benchmarked [1].

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